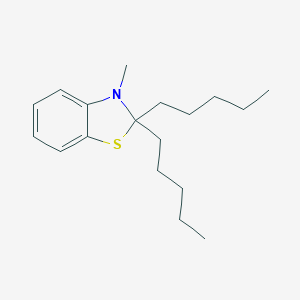
3-Methyl-2,2-dipentyl-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2,2-dipentyl-1,3-benzothiazole is a chemical compound that has been of interest to researchers due to its potential applications in various scientific fields. This compound is also known as MDB, and it has been synthesized using different methods. In
Mécanisme D'action
MDB inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. The mechanism of action of MDB involves the activation of caspases, which are enzymes that play a key role in apoptosis. MDB also inhibits the expression of anti-apoptotic proteins, which promotes apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
MDB has been shown to have low toxicity and minimal side effects in vitro and in vivo studies. In animal studies, MDB has been shown to have no significant effects on body weight, organ weight, or blood chemistry. However, further studies are needed to determine the long-term effects of MDB on human health.
Avantages Et Limitations Des Expériences En Laboratoire
MDB has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, one of the limitations of MDB is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
MDB has several potential future directions for research. One area of interest is the development of MDB-based fluorescent sensors for detecting metal ions in environmental and biological samples. Another potential direction is the development of MDB-based corrosion inhibitors for steel in harsh environments. Additionally, further studies are needed to determine the potential of MDB as a drug candidate for cancer treatment.
Méthodes De Synthèse
MDB can be synthesized using different methods, including the reaction of 2-mercaptobenzothiazole with 3-methyl-2,2-dipentyl-1-bromoalkane in the presence of a base. Another method involves the reaction of 2-mercaptobenzothiazole with 3-methyl-2,2-dipentyl-1-chloroalkane in the presence of a base. The yield and purity of MDB depend on the reaction conditions used during synthesis.
Applications De Recherche Scientifique
MDB has been studied for its potential applications in various scientific fields. One of the major applications of MDB is in the development of fluorescent sensors for detecting metal ions. MDB has also been used as a corrosion inhibitor for steel in acidic environments. Additionally, MDB has been studied for its potential as a drug candidate due to its ability to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
104169-13-3 |
|---|---|
Nom du produit |
3-Methyl-2,2-dipentyl-1,3-benzothiazole |
Formule moléculaire |
C18H29NS |
Poids moléculaire |
291.5 g/mol |
Nom IUPAC |
3-methyl-2,2-dipentyl-1,3-benzothiazole |
InChI |
InChI=1S/C18H29NS/c1-4-6-10-14-18(15-11-7-5-2)19(3)16-12-8-9-13-17(16)20-18/h8-9,12-13H,4-7,10-11,14-15H2,1-3H3 |
Clé InChI |
FXZXEHKLWGOIDB-UHFFFAOYSA-N |
SMILES |
CCCCCC1(N(C2=CC=CC=C2S1)C)CCCCC |
SMILES canonique |
CCCCCC1(N(C2=CC=CC=C2S1)C)CCCCC |
Synonymes |
Benzothiazole, 2,3-dihydro-3-methyl-2,2-dipentyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



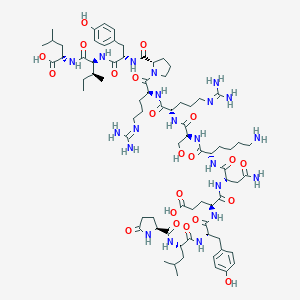
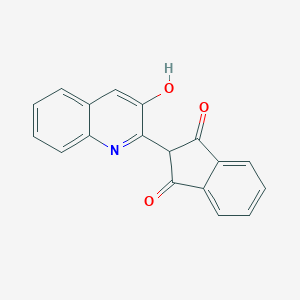
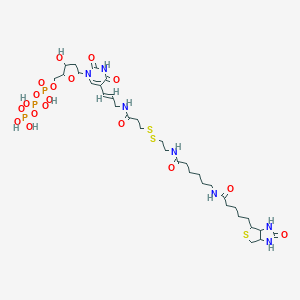

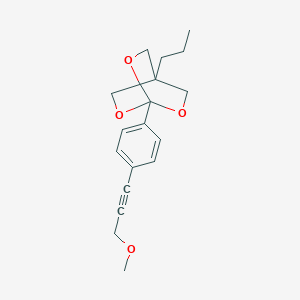
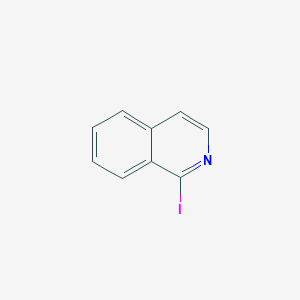
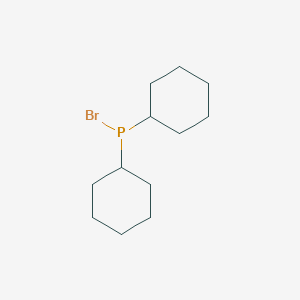
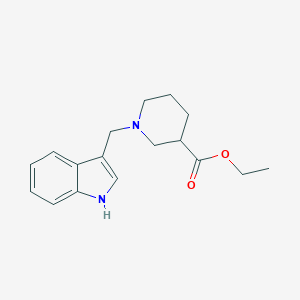
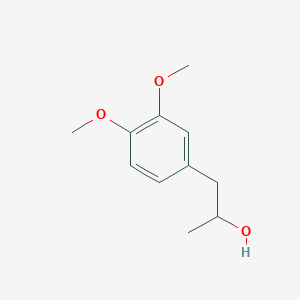
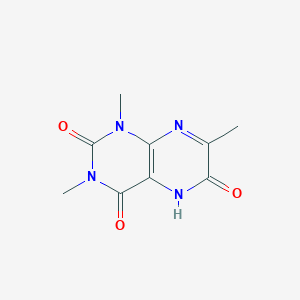
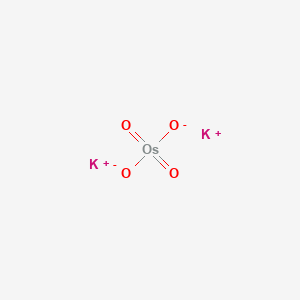
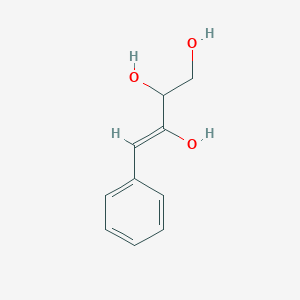
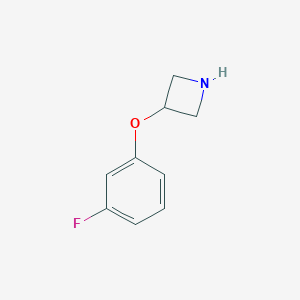
![Phenyl 1-{[(4-hydroxy-3-{[2-(tetradecyloxy)phenyl]carbamoyl}naphthalen-1-yl)oxy]methyl}-1H-benzotriazole-5-carboxylate](/img/structure/B10090.png)